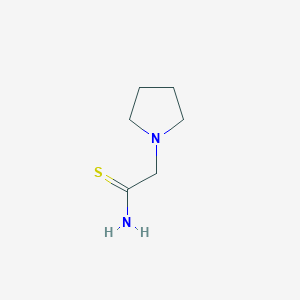

2-(Pyrrolidin-1-yl)ethanethioamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S/c7-6(9)5-8-3-1-2-4-8/h1-5H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCKBBLGKMHPCSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80519509 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760898-91-7 | |

| Record name | (Pyrrolidin-1-yl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80519509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Pyrrolidine Containing Scaffolds in Modern Chemical Synthesis

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, is a highly valued structural motif in the field of medicinal chemistry and drug discovery. nih.gov Its prevalence is underscored by its presence in numerous natural products, particularly alkaloids with a wide range of biological activities. nih.gov The non-planar, sp³-hybridized nature of the pyrrolidine scaffold allows for a greater exploration of three-dimensional space, a desirable characteristic in the design of novel bioactive molecules. nih.gov This three-dimensional coverage is a result of the ring's ability to undergo "pseudorotation," which influences its conformational flexibility and, consequently, its interaction with biological targets. nih.gov

In the realm of synthetic chemistry, pyrrolidine and its derivatives are not only key building blocks for complex molecules but also serve as effective ligands for transition metals and as organocatalysts in asymmetric synthesis. nih.govmdpi.com The development of novel and efficient synthetic strategies for constructing substituted chiral pyrrolidines remains an active area of research, driven by the immense interest in this structural motif. mdpi.com The versatility of the pyrrolidine scaffold has led to its incorporation into 37 drugs approved by the U.S. Food and Drug Administration, making it one of the most common five-membered non-aromatic nitrogen heterocycles in pharmaceuticals. nih.gov

Significance of Thioamide Functionalities in Organic Chemistry and Ligand Design

The thioamide functional group, an isostere of the more common amide bond where a sulfur atom replaces the oxygen, possesses distinct chemical properties that make it a valuable component in organic synthesis and ligand design. chemrxiv.orgnih.gov This single-atom substitution results in altered nucleophilicity and hydrogen bonding characteristics. chemrxiv.org Specifically, thioamides are stronger hydrogen bond donors but weaker acceptors compared to their amide counterparts. nih.govnih.gov

These unique electronic properties have led to the use of thioamides in various applications. In medicinal chemistry, the replacement of an amide with a thioamide can enhance the stability and conformational rigidity of peptides. nih.gov Thioamides are also utilized as versatile intermediates in the synthesis of sulfur-containing heterocycles like thiazoles and thiazolines. acs.org Their enhanced lipophilicity compared to amides is another notable feature. acs.org Furthermore, thioamides have demonstrated a significant affinity for certain metals, making them effective ligands in the design of metal complexes. nih.govnih.gov This has been explored in the context of developing novel therapeutic agents. nih.gov

Overview of 2 Pyrrolidin 1 Yl Ethanethioamide As a Subject of Advanced Chemical Inquiry

Direct Synthetic Routes to this compound

Direct synthetic routes to this compound would typically involve the formation of the core thioamide group from a suitable precursor. The most common and logical precursor for this transformation is the corresponding amide, 2-(Pyrrolidin-1-yl)acetamide.

The synthesis of this amide precursor can be achieved via the reaction of pyrrolidine with ethyl bromoacetate, which forms ethyl 2-(pyrrolidin-1-yl)acetate. Subsequent amidation would yield 2-(Pyrrolidin-1-yl)acetamide.

Thionation Reactions for the Formation of the Thioamide Group

The conversion of amides to thioamides is a fundamental transformation in organic synthesis, and this is the most direct conceptual route to this compound from its amide analog. This process, known as thionation, involves the replacement of the carbonyl oxygen atom with a sulfur atom. Several reagents have been developed for this purpose, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most classic and widely used. mdpi.comgoogle.com

The general mechanism for thionation with these phosphorus-sulfur reagents involves the initial formation of a thionated intermediate, which then reacts with the amide. For the synthesis of this compound, the corresponding amide would be treated with one of these reagents, typically in a high-boiling inert solvent like toluene (B28343) or dioxane.

Modern variations of thionating agents have been developed to offer milder reaction conditions, higher yields, and easier workup procedures. researchgate.net For instance, the use of P₄S₁₀ supported on alumina (B75360) can simplify the purification process, as the byproducts can be removed by simple filtration. researchgate.net

Table 1: Common Thionating Agents for Amide to Thioamide Conversion

| Reagent | Typical Conditions | Comments |

|---|---|---|

| Lawesson's Reagent | Reflux in toluene or xylene | Generally high yields, but can be challenging to purify. mdpi.com |

| Phosphorus Pentasulfide (P₄S₁₀) | Reflux in pyridine, toluene, or dioxane | A powerful, traditional reagent; moisture-sensitive. google.comresearchgate.net |

| P₄S₁₀/Al₂O₃ | Reflux in dioxane | Inexpensive, with a simplified workup. researchgate.net |

| Davy Reagents | Varies | A family of reagents with tunable reactivity. |

One-Pot Multicomponent Condensation Strategies

One-pot multicomponent reactions (MCRs) offer an efficient approach to complex molecules from simple starting materials in a single synthetic operation. The Kindler modification of the Willgerodt reaction is a well-known MCR for the synthesis of thioamides. ekb.eg This reaction typically involves an aldehyde or ketone, an amine, and elemental sulfur.

For the synthesis of this compound, a hypothetical Kindler-type reaction could involve the condensation of pyrrolidine, acetaldehyde, and elemental sulfur. This approach would construct the entire molecule in a single step, offering high atom economy. Microwave-assisted Kindler reactions have been shown to significantly reduce reaction times. mdpi.com

Other MCRs for thioamide synthesis have been developed, some of which proceed under metal-free conditions. For instance, a three-component reaction of arylacetic acids, amines, and elemental sulfur has been reported, which proceeds via a decarboxylative strategy. mdpi.com

Advanced Catalytic Approaches in Thioamide Synthesis

Recent advances in catalysis have provided new, milder, and more selective methods for thioamide synthesis. These methods often avoid the use of stoichiometric, and often harsh, thionating agents.

A novel approach involves the nickel-catalyzed coupling of in situ generated thiocarbamoyl fluorides with boronic acids. mdpi.com This method is notable for its mild conditions and broad substrate scope. Another innovative catalytic method reports the insertion of carbon disulfide (CS₂) into nitrones, catalyzed by a simple chloride anion under metal-free conditions. nih.gov While these specific examples may not be directly applicable to the synthesis of this compound without significant modification of the starting materials, they represent the forefront of catalytic thioamide synthesis.

Synthesis of Chemically Modified this compound Derivatives

The synthesis of derivatives of this compound can be approached by either modifying the pyrrolidine ring or the ethanethioamide side chain.

Functionalization of the Pyrrolidine Ring System

The pyrrolidine ring is a common scaffold in many natural products and pharmaceuticals, and numerous methods for its functionalization have been developed. nih.govnih.gov One could envision synthesizing derivatives of the target thioamide by starting with a pre-functionalized pyrrolidine.

For example, starting with a substituted pyrrolidine, such as 3-hydroxypyrrolidine or proline derivatives, and carrying it through the synthetic sequence described in section 2.1 would lead to a pyrrolidine-functionalized analog of this compound. Recent methods for the direct C-H functionalization of the pyrrolidine ring offer another powerful tool for creating derivatives. For instance, direct arylation at the α-position of the pyrrolidine ring has been achieved.

Table 2: Examples of Functionalized Pyrrolidine Precursors

| Pyrrolidine Derivative | Potential for Derivatization |

|---|---|

| (S)-Prolinol | Chiral precursor for stereospecific synthesis. nih.gov |

| trans-4-Hydroxy-L-proline | Introduction of a hydroxyl group for further modification. nih.gov |

| Substituted Pyrrolidin-2-ones | Can be synthesized with various substituents on the ring. google.com |

Modifications of the Ethanethioamide Moiety

The thioamide group itself is a reactive functional group that can undergo various transformations. researchgate.net The sulfur atom is nucleophilic and can be alkylated, for example. The thioamide can also participate in cycloaddition reactions to form various heterocyclic systems.

Furthermore, the thioamide group can be converted to other functional groups. For instance, it can be hydrolyzed back to the corresponding amide or reduced to an amine. These transformations would allow for the conversion of this compound into a range of other compounds with modified side chains. The incorporation of thioamides into peptides has also been explored, suggesting that the ethanethioamide moiety could be elongated or modified using peptide coupling strategies.

Strategies for Heterocyclic Annulation involving this compound

One of the prominent strategies for constructing heterocyclic rings using this compound as a key building block is the Hantzsch thiazole (B1198619) synthesis. This classical method involves the reaction of a thioamide with an α-halocarbonyl compound to yield a thiazole ring system. Thiazoles are five-membered aromatic rings containing a nitrogen and a sulfur atom and are of significant interest in medicinal chemistry due to their diverse biological activities. youtube.comnih.gov

The general mechanism of the Hantzsch thiazole synthesis begins with the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the halocarbonyl compound, displacing the halide in an SN2 reaction. youtube.com This is followed by a tautomerization of the thioamide moiety. The subsequent step involves an intramolecular cyclization where the nitrogen atom of the imine intermediate attacks the carbonyl carbon. The final step is a dehydration reaction that leads to the formation of the aromatic thiazole ring. youtube.com

A plausible reaction scheme for the synthesis of a thiazole derivative using this compound is depicted below:

Reaction Scheme: Hantzsch Thiazole Synthesis with this compound

| Reactant 1 | Reactant 2 | Product |

| This compound | α-Haloketone (e.g., phenacyl bromide) | 2-(1-(Pyrrolidin-1-yl)ethyl)-4-phenylthiazole |

This reaction would typically be carried out in a suitable solvent such as ethanol, and may be facilitated by the presence of a base to neutralize the hydrogen halide formed during the reaction. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a wide array of substituted thiazoles by varying the substituents on both the thioamide and the α-halocarbonyl compound. For instance, using different α-haloketones or α-haloesters would result in thiazoles with different substitution patterns at positions 4 and 5 of the heterocyclic ring. This adaptability makes it a powerful tool for generating libraries of thiazole derivatives for various applications, including drug discovery. nih.gov

Research into the synthesis of novel thiazole derivatives often employs variations of the Hantzsch synthesis. For example, solid-phase synthesis techniques have been adapted for this reaction to facilitate the purification of the products. Furthermore, the use of microwave irradiation has been shown to accelerate the reaction, leading to higher yields in shorter reaction times.

The resulting thiazole compounds, bearing the 2-(pyrrolidin-1-yl)ethyl substituent, represent a class of heterocyclic compounds that can be further functionalized or evaluated for their biological properties. The pyrrolidine moiety itself is a common feature in many biologically active molecules, and its incorporation into a thiazole ring system can lead to novel chemical entities with unique pharmacological profiles. nih.gov

Mechanistic Investigations of the Thioamide Functional Group Reactivity

The thioamide group, C(=S)N, is a unique functional moiety that exhibits distinct reactivity compared to its more common amide counterpart. This distinction arises from the properties of the sulfur atom, which is larger, more polarizable, and less electronegative than oxygen. caltech.edu These characteristics lead to a weaker C=S double bond (approximately 115 kcal/mol) compared to the C=O bond (approximately 162 kcal/mol) in amides, making thioamides generally more reactive. caltech.edunih.gov

The thiocarbonyl carbon of a thioamide is electrophilic and susceptible to attack by nucleophiles. The sulfur atom, with its lone pairs of electrons, is nucleophilic and can react with electrophiles. researchgate.net

Nucleophilic Attack: The reaction of thioamides with nucleophiles can proceed through a tetrahedral intermediate. For instance, the hydrolysis of thioamides to their corresponding amides can be promoted by metal ions, such as gold(III), which coordinate to the sulfur atom and facilitate nucleophilic attack by water. rsc.orgrsc.org The process involves the rapid formation of an S-amide-gold(III) adduct, which then slowly decomposes to the oxygen-containing amide. rsc.orgrsc.org The rate of this desulfurization is influenced by the charge on the metal ion and the nature of its other ligands. rsc.orgrsc.org

Electrophilic Attack: The sulfur atom of the thiocarbonyl group readily reacts with electrophiles. researchgate.net For example, reactions with carbenes can lead to the formation of thiocarbonyl ylides as reactive intermediates. uzh.chtandfonline.com The nature of the carbene (electrophilic or nucleophilic) dictates the initial site of attack. Electrophilic carbenes attack the electron-rich sulfur atom, while nucleophilic carbenes tend to attack the thiocarbonyl carbon. tandfonline.comnih.gov These ylides can then undergo various cyclization reactions to form heterocycles like thiiranes or 1,3-oxathioles. uzh.chtandfonline.com

A summary of the general reactivity of the thioamide group is presented in the table below.

| Reagent Type | Site of Attack on Thioamide | Initial Product | Subsequent Reactions |

| Nucleophile | Thiocarbonyl Carbon | Tetrahedral Intermediate | Elimination, Substitution |

| Electrophile | Sulfur Atom | Thiocarbonyl Ylide | Cyclization, Rearrangement |

Thioamides can exist in a tautomeric equilibrium between the thione form (C=S) and the thiol-imine form (C=N-SH). iaea.orgresearchgate.netscispace.com In the gas phase and in many solvents, the thione form is generally predominant. iaea.orgscispace.com However, the position of this equilibrium can be influenced by factors such as substitution and solvent. researchgate.net For some thioamides, the thiol tautomer can be favored, particularly in certain solvents like DMSO. researchgate.net

Computational studies have shown that for simple thioamides like thioformamide, the thione tautomer is significantly lower in energy than the thiol-imine tautomers. nih.gov The interconversion between these forms can be induced by UV irradiation. nih.gov

Intramolecular rearrangements are also a feature of thioamide chemistry. For example, thioamides can undergo uzh.chuzh.ch-sigmatropic rearrangements, such as the thio-Claisen rearrangement. caltech.edu

Chemical Transformations Involving the Pyrrolidine Heterocycle in this compound

The pyrrolidine ring in this compound is a saturated five-membered heterocycle containing a nitrogen atom. Its chemistry is characterized by reactions that can either preserve the ring structure or lead to its opening or modification.

N-alkyl pyrrolidines can undergo ring-opening reactions under certain conditions. For instance, reaction with chloroformates can lead to the formation of 4-chlorobutyl carbamates. acs.org This reaction competes with dealkylation at the nitrogen atom, and the selectivity is highly dependent on the N-alkyl substituent. acs.org Density functional theory (DFT) calculations have been used to understand the energy profiles of these competing pathways. acs.org

Conversely, pyrrolidine rings can be formed through various ring-closure reactions. These include intramolecular hydroamination of aminoolefins catalyzed by metals like iron, and tandem ring-opening-cyclization reactions of cyclopropanes with imines. organic-chemistry.org Ring contraction of pyridines has also been reported as a method for synthesizing pyrrolidine derivatives. nih.gov

Substituents on the pyrrolidine ring can significantly influence its reactivity. The nitrogen atom of the pyrrolidine ring is basic and nucleophilic. nih.gov Substituents at the C-2 position can affect the basicity of the nitrogen atom. nih.gov A study on a series of 28 pyrrolidines used as organocatalysts demonstrated that charged substituents have a strong effect on basicity. nih.gov

In the context of nucleophilic aromatic substitution reactions, pyrrolidine acts as a nucleophile. A computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine showed that the reaction proceeds via a stepwise mechanism involving the initial addition of pyrrolidine to the thiophene (B33073) ring. researchgate.net The rate of this reaction is influenced by the nature of the substituent X on the thiophene ring. researchgate.net

The table below summarizes the effect of substituents on the properties of the pyrrolidine ring.

| Substituent Position | Effect | Reference |

| C-2 | Affects basicity of the nitrogen atom | nih.gov |

| C-3 | Influences anticonvulsant activity in pyrrolidine-2,5-dione derivatives | nih.gov |

| C-4 | Affects the puckering of the ring in proline | nih.gov |

| N-1 | Substitution is common in FDA-approved drugs containing pyrrolidine | nih.gov |

Reaction Kinetics and Thermodynamic Considerations in this compound Syntheses

The synthesis of thioamides can be achieved through various methods, including the thionation of amides and multi-component reactions. The kinetics and thermodynamics of these reactions are crucial for optimizing reaction conditions and yields.

One common method for thioamide synthesis is the Kindler reaction, a three-component condensation of an aldehyde, an amine, and elemental sulfur. acs.orgorganic-chemistry.org Microwave-assisted Kindler reactions have been shown to be efficient, with reaction times of 2-20 minutes at temperatures of 110-180 °C. acs.org The use of a solvent like 1-methyl-2-pyrrolidone (NMP) and an excess of the amine and sulfur can improve yields and purity. acs.org

The thionation of amides using reagents like Lawesson's reagent is another important route. nih.gov The driving force for this reaction is the thermodynamic stability of the P=O bond formed in the by-product. nih.gov The reaction mechanism is thought to involve a four-membered thiaoxaphosphetane intermediate. nih.gov

The hydrolysis of thioamides, as mentioned earlier, can be catalyzed by metal ions. Kinetic studies of the gold(III)-promoted hydrolysis of N-cyclohexylthiobenzamide have shown that the reaction proceeds through a rapid, stoichiometric formation of an S-amide–gold(III) adduct, which then decomposes slowly. rsc.orgrsc.org The rate of this decomposition is dependent on factors such as temperature, pH, and bromide ion concentration. rsc.orgrsc.org

The following table provides a general overview of kinetic and thermodynamic aspects of thioamide synthesis.

| Synthesis Method | Key Kinetic Factors | Key Thermodynamic Factors |

| Kindler Reaction | Temperature, Reaction Time, Reagent Stoichiometry | Favorable formation of the thioamide product |

| Thionation with Lawesson's Reagent | Reactivity of the carbonyl compound (amides > ketones > esters) | High stability of the P=O bond in the by-product |

| Metal-Promoted Hydrolysis | Concentration of metal catalyst, pH, Temperature | Formation of a stable metal-sulfur adduct |

Advanced Spectroscopic Characterization Techniques for 2 Pyrrolidin 1 Yl Ethanethioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2-(Pyrrolidin-1-yl)ethanethioamide, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and two-dimensional experiments.

Proton (¹H) NMR Spectroscopic Analysis of Chemical Shifts and Coupling Patterns

A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The methylene protons of the pyrrolidine (B122466) ring and the ethanethioamide chain would exhibit characteristic chemical shifts and spin-spin coupling patterns, which would be crucial for confirming the structure. However, specific chemical shift values and coupling constants (J-values) from experimental data have not been publicly reported.

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Framework Elucidation

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in this compound. The most notable signal would likely be the thiocarbonyl carbon (C=S), which typically appears at a significantly downfield chemical shift. The remaining signals would correspond to the methylene carbons of the pyrrolidine ring and the ethyl chain. Without experimental data, precise chemical shifts cannot be assigned.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, confirming the arrangement of protons within the pyrrolidine and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is essential for connecting the pyrrolidin-1-yl group to the ethanethioamide moiety.

The absence of published research containing these spectra prevents the creation of detailed data tables and a thorough analysis of the compound's connectivity.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy techniques, such as FTIR and Raman, are instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FTIR) Spectroscopy

An FTIR spectrum of this compound would be expected to display characteristic absorption bands for the C=S (thioamide) and C-N bonds. The thioamide functional group has several characteristic vibrations, including the C=S stretch, which is typically weaker and occurs at a lower frequency than the C=O stretch of an amide. The spectrum would also feature bands corresponding to C-H stretching and bending vibrations of the methylene groups. Specific peak frequencies and intensities are dependent on experimental measurement.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. The C=S bond, in particular, often gives rise to a strong signal in the Raman spectrum. A comparative analysis of both FTIR and Raman spectra would offer a more complete picture of the vibrational modes of this compound. However, no such experimental data appears to be publicly available.

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound, confirming its elemental composition, and elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. algimed.comnih.gov For this compound (C₆H₁₂N₂S), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass. An acceptable mass measurement should generally be within 5 ppm of the calculated accurate mass. algimed.com

Utilizing techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be analyzed. The high resolving power of instruments such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers allows for the differentiation of ions with very similar mass-to-charge ratios, which is crucial for confident molecular formula assignment. nih.gov The fragmentation pathways of α-pyrrolidinophenone cathinones, which share the pyrrolidine moiety, often show a characteristic loss of the pyrrolidine group. niu.edu A similar fragmentation pattern could be anticipated for this compound.

| Ion Species | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) | Inferred Formula |

|---|---|---|---|---|

| [M+H]⁺ | 145.0848 | 145.0845 | -2.1 | C₆H₁₃N₂S⁺ |

| [M+Na]⁺ | 167.0667 | 167.0665 | -1.2 | C₆H₁₂N₂SNa⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation, identification, and quantification of volatile and semi-volatile compounds. americanpharmaceuticalreview.com It is particularly valuable for assessing the purity of pharmaceutical ingredients and identifying any residual solvents or volatile impurities from the synthesis process. ispub.comdrawellanalytical.com

In the analysis of this compound, a GC-MS method would involve vaporizing the sample and separating its components on a chromatographic column before detection by a mass spectrometer. americanpharmaceuticalreview.com This allows for the detection of impurities, even at trace levels. The electron ionization (EI) mass spectra obtained can be compared against spectral libraries for impurity identification. Headspace GC-MS is a particularly useful variation for analyzing volatile organic impurities without introducing non-volatile matrix components into the system. labcompare.com

| Potential Impurity | Source | Retention Time (Hypothetical) | Key m/z Fragments (Hypothetical) |

|---|---|---|---|

| Pyrrolidine | Starting material | 5.2 min | 71, 70, 43 |

| Toluene (B28343) | Residual solvent | 8.5 min | 92, 91, 65 |

| N,N-Dimethylformamide (DMF) | Residual solvent | 9.1 min | 73, 44, 42 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk This technique is particularly useful for analyzing compounds containing chromophores—functional groups that absorb light in the UV-vis range. libretexts.org

The thioamide group (-C(=S)N<) in this compound acts as a chromophore. Thioamides typically exhibit two characteristic electronic transitions:

A π → π * transition , which is generally of high intensity (large molar absorptivity, ε). This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. cutm.ac.in

An n → π * transition , which is of lower intensity (small ε). This involves the excitation of a non-bonding electron (from the sulfur atom's lone pair) to a π* antibonding orbital. cutm.ac.inscispace.com This transition occurs at a longer wavelength (lower energy) compared to the π → π* transition. uzh.ch

The position and intensity of these absorption bands can be influenced by the solvent polarity. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift to shorter wavelengths. shu.ac.uk

| Electronic Transition | Typical Wavelength (λmax) Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Orbital Promotion |

|---|---|---|---|

| π → π | ~260 - 270 | 1,000 - 10,000 | π bonding to π antibonding |

| n → π | ~330 - 360 | 10 - 100 | n non-bonding to π antibonding |

Crystallographic and Solid State Structural Investigations of 2 Pyrrolidin 1 Yl Ethanethioamide

Single-Crystal X-ray Diffraction for Atomic-Level Structure Determination

No single-crystal X-ray diffraction data for 2-(Pyrrolidin-1-yl)ethanethioamide has been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic repositories. This technique would be essential to definitively determine the three-dimensional arrangement of atoms within the crystal.

Without experimental data, any discussion of the molecular conformation of this compound in the solid state would be purely speculative. Key features of interest for future studies would include the planarity of the ethanethioamide group, the conformation of the pyrrolidine (B122466) ring (e.g., envelope or twist), and the torsion angles describing the orientation of the pyrrolidine ring relative to the ethanethioamide substituent.

The this compound molecule possesses functional groups capable of participating in a variety of intermolecular interactions. The thioamide group contains both a hydrogen bond donor (N-H) and acceptors (N and S atoms), suggesting that hydrogen bonding would play a significant role in its crystal packing. However, without crystallographic data, the specific hydrogen bonding motifs cannot be identified. The potential for other interactions, such as C-H···S or C-H···π interactions, would also be a subject of investigation. Halogen bonding would not be anticipated unless the compound is co-crystallized with a halogen-bond donor.

Hirshfeld Surface Analysis for Quantitative Assessment of Non-Covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of a crystal structure determined by X-ray or neutron diffraction. As no such data exists for this compound, a Hirshfeld surface analysis cannot be performed. Such an analysis would typically provide a fingerprint plot detailing the percentage contributions of different types of intermolecular contacts.

Polymorphism and Pseudopolymorphism Studies in this compound Crystalline Forms

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates) or water (hydrates), are critical areas of study in materials and pharmaceutical sciences. There are currently no published studies on the existence of polymorphs or pseudopolymorphs of this compound. The investigation of different crystallization conditions would be necessary to explore this possibility.

Theoretical and Computational Chemistry Studies on 2 Pyrrolidin 1 Yl Ethanethioamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and various molecular properties of 2-(Pyrrolidin-1-yl)ethanethioamide. These calculations provide fundamental insights into the molecule's geometry, vibrational modes, and electronic characteristics.

Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study involves geometry optimization to determine the most stable three-dimensional arrangement of atoms in the molecule. For this compound, this process would likely reveal a structure with the pyrrolidine (B122466) ring adopting an envelope or twisted conformation to minimize steric strain. The ethanethioamide chain would also settle into its lowest energy conformation.

Following optimization, vibrational frequency analysis is performed. This not only confirms that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra (infrared and Raman). These calculated spectra can be used to interpret experimental spectroscopic data. Key vibrational modes would include the C=S stretching frequency, characteristic of the thioamide group, and various C-N, C-H, and C-C stretching and bending vibrations.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Thioamide | C=S Stretch | 850 - 1050 |

| Thioamide | C-N Stretch | 1250 - 1350 |

| Pyrrolidine | C-N Stretch | 1100 - 1200 |

| Alkyl Chain | C-H Stretch | 2850 - 3000 |

Note: These are generalized predicted ranges for thioamides and related structures. Actual calculated values would be specific to the optimized geometry of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) analysis, specifically examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is expected to be localized primarily on the sulfur and nitrogen atoms of the thioamide group, reflecting their high electron density and nucleophilic character. The LUMO, conversely, would likely be distributed over the C=S bond, indicating this region as the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 2: Conceptual Frontier Molecular Orbital Properties of this compound

| Molecular Orbital | Primary Atomic Contribution | Implied Reactivity |

| HOMO | Sulfur (S), Nitrogen (N) | Nucleophilic Center |

| LUMO | Carbon (C) and Sulfur (S) of C=S | Electrophilic Center |

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule. For this compound, the ESP map would show regions of negative potential (typically colored red) concentrated around the electron-rich sulfur and nitrogen atoms, highlighting their potential to act as sites for electrophilic attack or hydrogen bonding. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms. This mapping is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. By simulating the motion of atoms and bonds, MD can explore the different conformations that this compound can adopt at a given temperature.

These simulations would reveal the flexibility of the pyrrolidine ring and the rotational freedom around the single bonds in the ethanethioamide chain. Understanding the accessible conformations is critical for predicting how the molecule might interact with a biological target, such as a receptor or enzyme, as its shape can significantly influence its binding affinity.

Quantum Chemical Exploration of Reaction Pathways and Transition States

Quantum chemical calculations can be employed to explore the potential chemical reactions involving this compound. This involves mapping the potential energy surface for a given reaction to identify the transition states and intermediates.

Activation Energy Barriers and Reaction Coordinate Analysis

By calculating the energy of the reactants, transition state, and products, the activation energy barrier for a reaction can be determined. This barrier represents the energy required to initiate the chemical transformation. For instance, the hydrolysis of the thioamide group or its reaction with an electrophile could be modeled.

A reaction coordinate analysis would trace the geometric changes that occur as the molecule moves from the reactant state to the product state through the transition state. This provides a detailed mechanistic understanding of the reaction, highlighting which bonds are breaking and forming at each stage. Such studies are fundamental in predicting the chemical stability and reactivity of this compound under various conditions.

Potential Energy Surface (PES) Mapping

The conformational landscape of this compound is a critical determinant of its molecular properties and interactions. A Potential Energy Surface (PES) map provides a detailed representation of the molecule's energy as a function of its geometry, offering insights into stable conformations, transition states, and rotational barriers. For this compound, a comprehensive PES mapping would involve the systematic variation of key dihedral angles and the investigation of the pyrrolidine ring's puckering.

The primary degrees of freedom for a detailed PES scan would include:

Rotation around the C-N bond of the thioamide group: The thioamide C-N bond is known to have a significant double bond character, leading to a higher rotational barrier compared to a typical C-N single bond. Mapping the energy profile of this rotation would reveal the relative stabilities of the cis and trans conformations of the thioamide group.

Rotation around the C-C bond of the ethanethioamide backbone: This rotation determines the spatial orientation of the pyrrolidine ring relative to the thioamide moiety.

Computational methods, such as ab initio calculations and Density Functional Theory (DFT), are employed to calculate the single-point energies for a grid of geometries corresponding to the systematic variation of these internal coordinates. The resulting data is then used to construct a multi-dimensional PES. From this surface, low-energy conformations (local minima) and the transition states that connect them can be identified.

For instance, a relaxed PES scan along the dihedral angle of the thioamide C-N bond would likely show two distinct energy minima corresponding to the syn and anti conformers. The energy difference between these minima and the height of the energy barrier separating them provide crucial information about the conformational flexibility and the equilibrium population of each conformer at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from a PES Scan

| Conformer | Dihedral Angle (τ(C-N)) | Pyrrolidine Puckering | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 0° (syn) | Envelope | 2.5 |

| B | 180° (anti) | Envelope | 0.0 |

| C | 0° (syn) | Twist | 3.1 |

| D | 180° (anti) | Twist | 0.5 |

This hypothetical data illustrates that the anti conformation is likely to be the global minimum, being more stable than the syn conformation. The energy differences also suggest that multiple conformations could be populated at room temperature.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies Applied to this compound Derivatives (Focus on Methodological Development and SAR Principles)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools for the rational design and optimization of bioactive molecules. For a series of this compound derivatives, these methodologies can elucidate the key structural features that govern their biological activity and guide the synthesis of more potent and selective compounds.

QSAR Methodologies:

A QSAR study aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. The development of a robust QSAR model for this compound derivatives would involve the following steps:

Data Set Preparation: A dataset of derivatives with a range of biological activities is required. The structures of these molecules are typically optimized using molecular mechanics or quantum chemistry methods.

Descriptor Calculation: A wide variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated. These can be classified into several categories:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, connectivity indices, etc.

3D descriptors: Steric parameters (e.g., from Comparative Molecular Field Analysis - CoMFA) and electronic parameters (e.g., from Comparative Molecular Similarity Indices Analysis - CoMSIA).

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build the QSAR model. The predictive power of the model is rigorously validated using internal (e.g., cross-validation) and external validation techniques.

For instance, a 3D-QSAR study using CoMFA and CoMSIA could generate contour maps that visualize the regions around the molecular scaffold where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. These maps provide intuitive guidance for structural modifications.

Table 2: Example of a Hypothetical QSAR Equation for this compound Derivatives

| Statistical Parameter | Value |

|---|---|

| R² | 0.92 |

| Q² (cross-validated R²) | 0.75 |

| Equation | pIC₅₀ = 0.65 * LogP - 0.23 * HD + 1.2 * E_HOMO + 3.45 |

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, HD is the number of hydrogen bond donors, and E_HOMO is the energy of the highest occupied molecular orbital.

Molecular Docking Methodologies:

Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor. This technique can be used to screen virtual libraries of this compound derivatives and to understand the molecular basis of their activity. The key steps in a molecular docking study include:

Receptor and Ligand Preparation: The 3D structure of the target protein is obtained from experimental data (e.g., X-ray crystallography) or homology modeling. The ligands are prepared by generating their 3D conformations.

Docking Simulation: A docking algorithm systematically samples the conformational space of the ligand within the active site of the receptor, using a scoring function to estimate the binding affinity for each pose.

Pose Analysis and Refinement: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can be further refined using more computationally intensive methods like molecular dynamics simulations.

The results of molecular docking can provide valuable insights into the Structure-Activity Relationship (SAR) of the series. For example, it might reveal that a specific substituent on the pyrrolidine ring forms a crucial hydrogen bond with a key amino acid residue in the receptor's active site, explaining its higher activity.

Table 3: Illustrative Molecular Docking Results for a Series of this compound Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Derivative 1 | -8.5 | Tyr123, Phe234 |

| Derivative 2 | -9.2 | Tyr123, Phe234, Asp156 |

| Derivative 3 | -7.8 | Phe234 |

By combining QSAR and molecular docking, a comprehensive understanding of the SAR principles for this compound derivatives can be achieved, facilitating the design of novel and more effective molecules.

Coordination Chemistry and Metal Complexation of 2 Pyrrolidin 1 Yl Ethanethioamide

Ligating Properties of 2-(Pyrrolidin-1-yl)ethanethioamide as a Multidentate Ligand

The functionality of this compound as a ligand is primarily dictated by the presence of multiple potential donor atoms within its molecular structure, which allows for various modes of coordination with metal centers.

The key to the ligating behavior of this compound lies in its two potential donor atoms: the nitrogen atom of the pyrrolidine (B122466) ring and the sulfur atom of the thioamide group. The thioamide group itself presents delocalized π-electrons across the S-C-N bond, which influences the donor capabilities of both the sulfur and the amide nitrogen. However, it is the sulfur atom and the pyrrolidinyl nitrogen that typically engage in coordination. This dual-donor capability allows the molecule to act as a bidentate ligand.

When both the sulfur and the pyrrolidinyl nitrogen atoms coordinate to the same metal center, a five-membered chelate ring is formed. This chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands, an observation known as the chelate effect. The formation of a five-membered ring is sterically favorable and common in coordination chemistry, imposing minimal strain on the ligand and the metal's coordination sphere.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Spectroscopic methods are then crucial for characterizing the resulting complexes.

Complexes of this compound with transition metals such as palladium(II), platinum(II), and copper(I) have been synthesized and studied. For instance, the reaction of this ligand with palladium(II) and platinum(II) precursors leads to the formation of square planar complexes. In these complexes, the ligand coordinates in a bidentate fashion through the sulfur and nitrogen atoms.

Infrared (IR) spectroscopy is a key tool for characterizing these complexes. Upon coordination to a metal, a noticeable shift in the vibrational frequency of the C=S bond is observed, providing evidence of the sulfur atom's involvement in the metal-ligand bond. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is also instrumental in elucidating the structure of these complexes in solution.

| Metal | Complex Formula | Spectroscopic Observations |

| Palladium(II) | [Pd(L)Cl₂] (L = this compound) | Shift in C=S stretching frequency in IR; Changes in ¹H and ¹³C NMR chemical shifts upon coordination. |

| Platinum(II) | [Pt(L)Cl₂] (L = this compound) | Similar spectroscopic changes to the palladium(II) complex, indicative of S,N-bidentate coordination. |

| Copper(I) | [Cu(L)₂]⁺ (L = this compound) | Evidence of coordination through both sulfur and nitrogen, forming a tetrahedral complex. |

While research has predominantly focused on transition metals, the principles of its coordination chemistry suggest that this compound can also form complexes with main group metals. The Lewis basicity of the sulfur and nitrogen atoms allows for potential coordination with Lewis acidic main group metal centers. The specific characteristics of these complexes would depend on the size, charge, and electronic properties of the metal ion.

Single-Crystal X-ray Diffraction Analysis of this compound Metal Adducts

Studies on the palladium(II) and platinum(II) complexes of N-substituted derivatives of this compound have confirmed the bidentate S,N-coordination mode. In these structures, the ligand forms the expected five-membered chelate ring with the metal center. The metal ion typically resides in a square planar environment, with the sulfur and nitrogen atoms of the ligand and two other ligands (e.g., chloride ions) occupying the four coordination sites.

Research on this compound and its Metal Complexes Remains Limited

Extensive searches for scientific literature concerning the chemical compound this compound and its coordination chemistry have revealed a significant lack of published research. As a result, a detailed article on its metal complexation, catalytic applications, and material science prospects as outlined cannot be constructed at this time.

The investigation sought to uncover research findings on the synthesis and characterization of coordination compounds involving this compound as a ligand. The intended focus was to explore how this specific thioamide interacts with various metal ions, the resulting molecular structures, and the potential applications of these complexes. Specifically, information was sought regarding their use as catalysts in chemical reactions and their prospects in the development of new materials.

While the search did yield information on related compounds, such as those containing pyrrolidine or thioamide functional groups, no specific studies on the coordination chemistry of this compound itself were identified. The scientific community has explored the coordination capabilities of a wide array of sulfur and nitrogen-containing ligands, but this particular compound appears to be an area that is yet to be extensively investigated or reported in publicly accessible literature.

Consequently, data regarding the types of metal complexes it forms, their structural and spectroscopic properties, and any catalytic or material science-related activities remain unavailable. Without such foundational research, a comprehensive and scientifically accurate article on the specified topics cannot be generated. Further research into the synthesis and coordination behavior of this compound would be necessary before a detailed analysis of its potential applications could be undertaken.

Applications of 2 Pyrrolidin 1 Yl Ethanethioamide As a Versatile Synthetic Building Block

Use in the Construction of Complex Organic Architectures

The inherent reactivity of the thioamide group, coupled with the conformational properties of the pyrrolidine (B122466) ring, makes 2-(Pyrrolidin-1-yl)ethanethioamide an attractive starting material for synthesizing intricate organic molecules.

Scaffold for Novel Heterocyclic Compounds

The thioamide functionality is a well-established precursor for a variety of heterocyclic systems. The presence of both a nucleophilic sulfur atom and a potentially reactive thiocarbonyl carbon allows for a range of cyclization strategies. The pyrrolidine moiety, a common feature in many biologically active compounds, provides a robust framework that can be further functionalized. nih.govfrontiersin.org

The thioamide group in this compound can react with a variety of bifunctional reagents to yield five, six, or even larger membered heterocyclic rings. For instance, reactions with α-haloketones can lead to the formation of thiazole (B1198619) derivatives, a class of compounds with significant pharmacological importance. Similarly, reactions with α,β-unsaturated carbonyl compounds can pave the way for the synthesis of various thiazinones and other sulfur-containing heterocycles. The general reactivity of thioamides as synthons for heterocycles has been extensively reviewed, highlighting their role in constructing diverse ring systems. researchgate.net

| Reagent Type | Resulting Heterocycle | Potential Significance |

| α-Haloketones | Thiazoles | Antifungal, anti-inflammatory, anticancer activities |

| α,β-Unsaturated Esters | Thiazinones | Bioactive scaffolds, synthetic intermediates |

| Hydrazonoyl Halides | 1,3,4-Thiadiazoles | Antimicrobial, antiviral, antitumor properties |

| Dienes | Dihydrothiopyrans | Building blocks for complex natural products |

Precursor for Macrocyclic and Supramolecular Assemblies

The pyrrolidine and thioamide components of this compound can also be exploited in the synthesis of macrocycles and for directing the formation of supramolecular assemblies. Macrocyclic structures are of great interest in drug discovery and materials science due to their unique conformational properties and ability to bind to specific targets. nih.gov

The nitrogen atom of the pyrrolidine ring can be functionalized to introduce long-chain substituents or tethers, which can then participate in ring-closing reactions to form macrocycles. The thioamide group, with its distinct steric and electronic properties compared to an amide, can influence the folding and conformation of these macrocyclic structures. chemrxiv.org

Furthermore, the pyrrolidine ring can act as a recognition motif in supramolecular chemistry. The ability of the nitrogen atom to participate in hydrogen bonding and other non-covalent interactions allows for the directed assembly of molecules into well-defined architectures. The thioamide group can also contribute to these interactions, potentially leading to novel self-assembled materials with interesting photophysical or electronic properties.

Development of New Synthetic Methodologies Utilizing this compound

The unique reactivity of this compound can also be harnessed to develop novel synthetic transformations. The thioamide group can undergo a variety of reactions that are not possible with its amide counterpart. For example, thioamides can be converted to other functional groups, such as amines, nitriles, or esters, under specific conditions. They can also participate in various coupling reactions.

The development of new catalytic systems that can selectively transform the thioamide group in the presence of other functionalities is an active area of research. The pyrrolidine moiety can also play a role in these new methodologies, for instance, by acting as a directing group to control the regioselectivity of a reaction.

Derivatization for Exploring Chemical Space and Structure-Property Relationships

The pyrrolidine ring of this compound provides a versatile platform for derivatization, allowing for the systematic exploration of chemical space and the investigation of structure-property relationships. The pyrrolidine scaffold is considered a "privileged" structure in medicinal chemistry, as it is found in a large number of biologically active compounds. nih.govresearchgate.net

By modifying the substituents on the pyrrolidine ring, it is possible to fine-tune the steric and electronic properties of the molecule, which can have a profound impact on its biological activity or material properties. For example, introducing chiral centers on the pyrrolidine ring can lead to enantioselective interactions with biological targets. nih.gov Structure-activity relationship (SAR) studies on pyrrolidine derivatives have been crucial in the development of new drugs. nih.gov

The following table illustrates potential derivatization strategies and their impact:

| Derivatization Site | Modification | Potential Impact |

| Pyrrolidine Nitrogen | Alkylation, Acylation | Altered solubility, lipophilicity, and target binding |

| Pyrrolidine Ring (C2-C5) | Introduction of substituents (e.g., hydroxyl, amino, fluoro) | Conformational changes, introduction of new interaction points |

| Thioamide Group | Conversion to other functional groups | Modulation of reactivity and electronic properties |

Future Directions and Emerging Research Opportunities for 2 Pyrrolidin 1 Yl Ethanethioamide

Exploration of Unprecedented Reactivity and Transformation Pathways

The thioamide functional group is a versatile building block, and its reactivity in 2-(Pyrrolidin-1-yl)ethanethioamide is an area ripe for investigation. While the full scope of its chemical behavior is still being mapped, several promising avenues for future research are emerging.

One key area of exploration is the participation of this compound in novel cycloaddition reactions. Thioamides bearing electron-withdrawing groups have been shown to react with benzynes in an unprecedented [3+2]-cycloaddition, forming dihydrobenzothiazole products through a stabilized ammonium (B1175870) ylide intermediate. rsc.org Future studies could investigate whether the pyrrolidine (B122466) moiety in this compound can similarly influence its reactivity in cycloadditions with various dipolarophiles, potentially leading to the synthesis of novel heterocyclic scaffolds. rsc.orgorganic-chemistry.org

Furthermore, the development of new catalytic activation methods for the thioamide group in this compound is a promising research direction. Photocatalytic and electrochemical approaches are gaining traction for their ability to mediate reactions under mild conditions. For instance, Cu2O rhombic dodecahedra have been used to photocatalyze the oxidative cyclization of aromatic thioamides to form 1,2,4-thiadiazoles. rsc.orgrsc.org Investigating similar photocatalytic transformations with this compound could unveil new reaction pathways and products. Electrocatalytic methods, such as TEMPO-catalyzed C-H thiolation, also present an opportunity to explore the intramolecular cyclization of N-arylthioamides to form benzothiazoles, a reaction that could potentially be adapted for derivatives of this compound. mdpi.com

Cross-coupling reactions involving the thioamide group are another underexplored area. While palladium-catalyzed cross-coupling of thiols with aryl electrophiles is well-established, the direct use of thioamides in such reactions is less common. organic-chemistry.org Research into the nickel-catalyzed cross-coupling of thiols with aryl iodides, proceeding via thiyl radicals, suggests that similar catalytic systems could be developed for the C-S bond in this compound. nih.gov Additionally, the transamidation of thioamides, which involves the activation and cleavage of the N-C(S) bond, offers a pathway to synthesize new amide derivatives and could be a valuable tool for modifying peptides and other biomolecules. researchgate.net

The unique reactivity of the thioamide group, such as in the Eschenmoser coupling reaction, also warrants further investigation with this compound as a substrate. researchgate.net This reaction, which couples thioamides with α-haloketones, could be a powerful method for constructing complex molecules.

Advancement of Analytical and Computational Techniques for Comprehensive Characterization

A thorough understanding of the properties and behavior of this compound necessitates the application and advancement of a suite of analytical and computational techniques. These methods are crucial for elucidating its structure, reactivity, and potential applications.

Spectroscopic and Chromatographic Characterization:

The thioamide functional group possesses distinct spectroscopic signatures that can be leveraged for its characterization. rsc.org Future research will likely involve a detailed analysis of this compound using a combination of techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR chemical shift of the thioamide carbon is typically found significantly downfield (around 200–210 ppm) compared to its amide counterpart, providing a clear diagnostic peak. rsc.org Detailed 1D and 2D NMR studies will be essential to fully assign the proton and carbon signals of the pyrrolidine ring and the ethanethioamide chain.

Infrared (IR) Spectroscopy: The C=S stretching vibration in thioamides appears at a lower frequency (around 1120 ± 20 cm⁻¹) than the C=O stretch in amides, offering another key identifying feature. rsc.org

UV-Vis Spectroscopy: The electronic transition of the thioamide group results in a UV absorption maximum at approximately 265 nm, which can be utilized for quantification and reaction monitoring. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the molecular formula. The replacement of an oxygen atom with sulfur results in a characteristic mass increase of approximately 16 Da, which can be used to distinguish thioamides from their amide analogs. rsc.org Tandem mass spectrometry (MS/MS) will be invaluable for fragmentation analysis and structural elucidation, particularly in complex mixtures or when incorporated into larger molecules.

Advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (UHPLC-MS/MS), will be instrumental for the separation, identification, and quantification of this compound and its derivatives in various matrices. mdpi.comdigitellinc.comresearchgate.net Developing robust and sensitive analytical methods will be crucial for monitoring its synthesis, studying its metabolic fate, and detecting it in complex biological or environmental samples.

Computational Modeling and Theoretical Studies:

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in complementing experimental findings and providing deeper insights into the properties of this compound. rsc.orgnih.gov Future computational studies are expected to focus on:

Structural and Electronic Properties: DFT calculations can predict the optimized geometry, bond lengths, bond angles, and electronic structure of the molecule. This includes analyzing the C=S bond length, which is longer than the C=O bond in amides, and understanding the electronic distribution and frontier molecular orbitals. researchgate.net

Reaction Mechanisms: Computational modeling can be used to investigate the reaction energy profiles of potential transformations of this compound, such as cycloadditions or catalytic reactions. rsc.orgresearchgate.net This can help in understanding the feasibility of proposed reaction pathways and in designing new synthetic strategies.

Spectroscopic Predictions: DFT can be employed to calculate theoretical NMR and IR spectra, which can aid in the interpretation of experimental data and confirm structural assignments.

Conformational Analysis: The pyrrolidine ring can adopt various conformations, and computational studies can help in identifying the most stable conformers and understanding the rotational barrier around the C-N bond of the thioamide group. rsc.org

By integrating these advanced analytical and computational techniques, researchers can build a comprehensive understanding of the fundamental properties of this compound, which will be essential for unlocking its full potential in various scientific fields.

Integration into Sustainable and High-Throughput Synthetic Platforms

The synthesis of this compound and its derivatives is poised to benefit significantly from the adoption of sustainable and high-throughput methodologies. These advanced synthetic platforms offer the potential for more efficient, environmentally friendly, and scalable production, paving the way for broader applications.

Sustainable and Green Synthetic Approaches:

Future research will likely focus on developing greener synthetic routes to this compound, moving away from traditional methods that may involve harsh reagents or organic solvents. Several promising strategies are emerging for the synthesis of thioamides in general, which can be adapted for this specific compound:

Mechanochemistry: The use of mechanical force, such as in ball milling, to drive chemical reactions offers a solvent-free or low-solvent alternative. The mechanochemical thionation of amides using Lawesson's reagent has been shown to be an efficient method for producing thioamides, including thiolactams. rsc.orgresearchgate.netresearchgate.net This approach could be directly applied to the corresponding amide precursor of this compound.

Deep Eutectic Solvents (DES): These biodegradable and low-cost solvents can act as both the reaction medium and catalyst. A green protocol for thioamide synthesis utilizes a choline (B1196258) chloride-urea-based DES for the reaction of aldehydes, secondary amines (like pyrrolidine), and elemental sulfur, achieving high yields under mild conditions. rsc.orgrsc.org

Aqueous Synthesis: Conducting reactions in water is a cornerstone of green chemistry. Methods for the synthesis of thioamides from aldehydes and N-substituted formamides using sodium sulfide (B99878) as the sulfur source in water have been developed and could be explored for the synthesis of this compound. organic-chemistry.orgorganic-chemistry.org

Catalyst- and Solvent-Free Conditions: The Willgerodt-Kindler reaction, a three-component condensation of a carbonyl compound, an amine, and sulfur, has been successfully performed under catalyst- and solvent-free conditions using cyclic secondary amines like pyrrolidine. mdpi.com

High-Throughput and Automated Synthesis:

To accelerate the discovery of new derivatives of this compound with desired properties, high-throughput and automated synthesis platforms will be indispensable.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and the ability to rapidly screen conditions and synthesize libraries of compounds. digitellinc.com The synthesis of thioamides can be readily adapted to flow systems, enabling efficient optimization and scale-up.

Automated Synthesis Platforms: Systems that integrate robotic liquid handling, reaction execution, and in-line analysis (e.g., via mass spectrometry) can dramatically increase the rate of synthesis and screening. nih.govresearchgate.netresearchgate.netsciengine.com Such platforms could be programmed to perform multicomponent reactions to generate a diverse library of thioamides related to this compound for biological or materials science screening.

The table below summarizes potential sustainable and high-throughput platforms for the synthesis of this compound.

Table 1: Emerging Synthetic Platforms for this compound

| Platform | Key Features | Potential Application for this compound |

|---|---|---|

| Mechanochemistry | Solvent-free or low-solvent, energy-efficient. | Thionation of the corresponding amide precursor using Lawesson's reagent in a ball mill. |

| Deep Eutectic Solvents (DES) | Biodegradable, recyclable, can act as catalyst and solvent. | One-pot synthesis from an appropriate aldehyde, pyrrolidine, and sulfur in a choline chloride-urea DES. |

| Aqueous Synthesis | Environmentally benign, readily available solvent. | Synthesis from an aldehyde and a formamide (B127407) derivative in water with a sulfur source. |

| Flow Chemistry | Precise reaction control, rapid optimization, scalability. | Continuous synthesis for library generation and process development. |

| Automated High-Throughput Synthesis | Rapid synthesis and screening of compound libraries. | Automated synthesis of derivatives for biological or material property screening. |

By embracing these modern synthetic strategies, the production of this compound can become more efficient, sustainable, and amenable to the rapid discovery of new applications.

Design and Synthesis of Advanced Functional Materials Incorporating the this compound Framework

The unique structural and electronic properties of the this compound scaffold make it an intriguing building block for the design and synthesis of advanced functional materials. The combination of the flexible, saturated pyrrolidine ring and the polar, hydrogen-bond-donating thioamide group offers opportunities to create materials with tailored properties for a range of applications.

Polymer and Macromolecular Chemistry:

One of the most promising avenues is the incorporation of the this compound moiety into polymers and other macromolecules. The thioamide group can be introduced as a side chain or as part of the polymer backbone.

Novel Polymer Architectures: The thioamide group can participate in various polymerization reactions. For instance, it could be a component of monomers for condensation polymerization or be introduced post-polymerization to modify existing polymers. The resulting polymers could exhibit unique solubility, thermal, and mechanical properties due to the presence of the thioamide and pyrrolidine functionalities.

Coordination Chemistry and Metal-Organic Frameworks (MOFs):

The sulfur and nitrogen atoms of the thioamide group can act as ligands for metal ions, opening up possibilities in coordination chemistry and the construction of metal-organic frameworks (MOFs).

Metal Complexes: Pyridine-2-carbothioamides are known to form bioactive metal complexes with promising anticancer activity. researchgate.net Similarly, this compound could be used to synthesize novel metal complexes with interesting catalytic, magnetic, or biological properties.

MOF Linkers: The bifunctional nature of this compound, with its potential coordination sites, makes it a candidate for use as a linker in the design of new MOFs. By carefully selecting the metal nodes and reaction conditions, it may be possible to create porous materials with applications in gas storage, separation, or catalysis.

Supramolecular Chemistry and Self-Assembling Systems:

The hydrogen bonding capabilities of the thioamide group, which is a stronger hydrogen bond donor than the corresponding amide, can be exploited in the design of self-assembling systems.

Organogels and Liquid Crystals: The directional hydrogen bonds of the thioamide, coupled with the conformational flexibility of the pyrrolidine ring, could lead to the formation of ordered supramolecular structures such as organogels or liquid crystals. The properties of these materials could be tuned by modifying the substituents on the pyrrolidine ring or the ethanethioamide backbone.

Molecular Recognition: The thioamide group can participate in specific non-covalent interactions, which could be harnessed for molecular recognition and sensing applications. Materials incorporating the this compound framework could be designed to selectively bind to certain guest molecules.

The table below outlines potential functional materials that could be developed using this compound.

Table 2: Potential Functional Materials Incorporating the this compound Framework

| Material Class | Potential Application | Key Features of the Scaffold |

|---|---|---|

| Modified Peptides | Therapeutics with enhanced stability | Thioamide as an amide isostere, pyrrolidine for conformational control. |

| Functional Polymers | Specialty plastics, drug delivery systems | Tunable solubility, thermal properties, and biocompatibility. |

| Metal Complexes | Catalysis, medicinal chemistry | Coordination through sulfur and nitrogen atoms. |

| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Porous structures with functionalized channels. |

| Organogels | Smart materials, drug delivery | Self-assembly through hydrogen bonding. |

| Sensors | Molecular recognition and sensing | Specific binding interactions via the thioamide group. |

The exploration of these and other advanced materials based on the this compound scaffold represents a vibrant and promising area for future research.

Q & A

Q. What are the recommended methods for synthesizing 2-(Pyrrolidin-1-yl)ethanethioamide in laboratory settings?

- Methodological Answer : The synthesis of thioamide derivatives like this compound can utilize nitroalkanes as thioacyl equivalents or ynamide-mediated pathways. For instance, nitroalkanes react with amines under reductive conditions to form thioamides, while ynamides enable regioselective thiopeptide bond formation . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side reactions. Characterization of intermediates via thin-layer chromatography (TLC) and NMR ensures reaction progression .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm hydrogen and carbon environments, focusing on pyrrolidine ring protons (δ ~1.8–3.5 ppm) and thioamide protons (δ ~8–10 ppm) .

- Infrared Spectroscopy (IR) : Identify characteristic S-H (2550–2600 cm) and C=S (1050–1250 cm) stretching vibrations .

- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), comparing calculated and observed values (e.g., CHNS: 156.08 g/mol) .

Q. What safety precautions are necessary when handling this compound in laboratory environments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in a fume hood due to potential respiratory irritation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data when synthesizing this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT) simulations) .

- Isotopic Labeling : Use -labeled amines to track reaction pathways and confirm structural assignments .

- Controlled Replicates : Repeat syntheses under standardized conditions to identify batch-specific impurities .

Q. What strategies are effective in elucidating the structure-activity relationships (SAR) of this compound in pharmacological studies?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified pyrrolidine substituents (e.g., methyl, halogen) and assess bioactivity via enzyme inhibition assays .

- Computational Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .

- Pharmacokinetic Profiling : Measure solubility, metabolic stability, and membrane permeability using in vitro assays (e.g., Caco-2 cell models) .

Q. How can reaction mechanisms be validated for thioamide formation in the synthesis of this compound?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures to derive activation parameters (ΔH‡, ΔS‡) .

- Isolation of Intermediates : Trap reactive intermediates (e.g., thioacyl azides) using low-temperature techniques and characterize via cryogenic NMR .

- Mechanistic Probes : Introduce radical inhibitors (e.g., TEMPO) to test for radical-mediated pathways .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.